BenchChemオンラインストアへようこそ!

(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Why buy CAS 1823582-64-4? This specific 2-(pyrazol-4-yl)-pyridin-4-yl methanamine regioisomer is irreplaceable in SAR-driven kinase programs. Unlike 3-position analogs (CAS 1823582-57-5), the 4-CH₂NH₂ vector enables Type II JAK2 inhibitor back-pocket extension (~40x selectivity over JAK1), matches the CK1δ hinge-binding geometry of PDB 4KB8, and aligns with clinical FLT3-ITD/CDK8-19 inhibitor pharmacophores. Free base, 98% purity—ready for direct amide coupling or reductive amination. No neutralization steps needed.

Molecular Formula C10H12N4
Molecular Weight 188.23
CAS No. 1823582-64-4
Cat. No. B3247714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine
CAS1823582-64-4
Molecular FormulaC10H12N4
Molecular Weight188.23
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CC(=C2)CN
InChIInChI=1S/C10H12N4/c1-14-7-9(6-13-14)10-4-8(5-11)2-3-12-10/h2-4,6-7H,5,11H2,1H3
InChIKeyKCUURSKSIRVRBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine (CAS 1823582-64-4) Procurement & Selection Guide for Medicinal Chemistry Applications


(2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine (CAS 1823582-64-4) is a heteroaromatic primary amine building block with molecular formula C10H12N4 and molecular weight 188.23 g/mol . The compound comprises a pyridine core with a methanamine substituent at the 4-position and a 1-methyl-1H-pyrazol-4-yl group at the 2-position. This specific 2,4-disubstituted pyridine scaffold serves as a versatile intermediate for constructing kinase inhibitors, receptor modulators, and other bioactive molecules, and is commercially available in both free base and dihydrochloride salt forms .

Why Generic Pyrazolyl-Pyridinyl Methanamine Substitution Fails for (2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine


The pyrazolyl-pyridinyl methanamine scaffold family contains multiple regioisomers and substitutional variants that are not functionally interchangeable in structure-activity relationship (SAR) contexts. The specific 2-(pyrazol-4-yl)-pyridin-4-yl methanamine substitution pattern of CAS 1823582-64-4 positions the primary amine vector at the pyridine 4-position, distinct from 3-position analogs (CAS 1823582-57-5) and N-methylated or ethyl-substituted variants . Even minor positional shifts can substantially alter kinase selectivity profiles, hydrogen-bonding geometry, and downstream pharmacokinetic parameters [1]. Substituting a generic in-class compound without verifying exact regiochemistry may introduce uncharacterized off-target liabilities, reduced synthetic tractability for downstream amide coupling or reductive amination, and batch-to-batch inconsistency. The evidence below quantifies where differentiation exists relative to the closest commercially available comparators.

Quantitative Differentiation Evidence: (2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine vs. Closest Analogs


Regioisomeric Differentiation: 4-Pyridinyl Methanamine vs. 3-Pyridinyl Methanamine Positioning

The target compound (CAS 1823582-64-4) features the methanamine substituent at the pyridine 4-position, whereas the closest regioisomer [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine (CAS 1823582-57-5) places the methanamine at the 3-position . This positional difference alters the vector angle of the primary amine for subsequent derivatization and changes the electronics of the pyridine ring, as the 4-position is para to the pyridine nitrogen while the 3-position is meta. In kinase inhibitor design, this 4-position methanamine orientation is documented to align with the solvent-exposed region or hinge-binding motif in multiple kinase scaffolds including JAK2 and CK1δ [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Pyrazole-Pyridine Connectivity Pattern: 2-(Pyrazol-4-yl)pyridine vs. 3-(Pyridin-4-yl)pyrazole Scaffolds

The target compound features a 2-(pyrazol-4-yl)pyridine connectivity, where the pyrazole 4-position is linked to the pyridine 2-position. This differs from the 3-(pyridin-4-yl)pyrazole scaffold represented by analogs such as (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine (CAS 1286168-03-3) . In the target scaffold, the methanamine is on the pyridine ring; in the comparator scaffold, the methanamine is on the pyrazole ring. This fundamental scaffold difference produces distinct hydrogen-bond donor/acceptor patterns: the target compound's pyridine nitrogen remains unsubstituted and available for metal coordination or hydrogen bonding, whereas the comparator's pyridine is a terminal substituent without an additional amine handle [1].

Kinase Inhibition Scaffold Hopping Medicinal Chemistry

Methyl Substitution Pattern on Pyrazole: N1-Methyl vs. N-Unsubstituted vs. N-Ethyl Analogs

The target compound carries an N1-methyl group on the pyrazole ring, distinguishing it from N-unsubstituted analogs (e.g., (3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, MW 174.2) and N-ethyl variants (e.g., (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, CAS 1506317-04-9, MW 202.26) . The N1-methyl group modulates lipophilicity and metabolic stability compared to N-H pyrazoles, which are susceptible to glucuronidation or oxidative N-dealkylation. Ethyl-substituted analogs exhibit further increased lipophilicity (estimated logP increase of ~0.5-0.8 units) which may alter membrane permeability and off-target binding .

Physicochemical Properties Metabolic Stability Drug Discovery

Salt Form Availability: Free Base vs. Dihydrochloride for Downstream Synthetic Utility

The target compound is commercially available as both free base (CAS 1823582-64-4, MW 188.23) and dihydrochloride salt (CAS 1949836-82-1, MW 261.15) . The free base is essential for nucleophilic reactions including amide coupling, reductive amination, and Buchwald-Hartwig cross-coupling, where the protonated salt form would require additional neutralization steps and may introduce chloride counterion interference. In contrast, some positional analogs (e.g., CAS 1823582-57-5, 3-pyridinyl methanamine) are predominantly offered only as free base with limited salt form availability .

Synthetic Chemistry Amide Coupling Buchwald-Hartwig Amination

Commercial Purity Benchmarking: 98% Free Base Specification vs. 95% Dihydrochloride and Analog Standards

The free base form of the target compound (CAS 1823582-64-4) is available at 98% purity from major suppliers , exceeding the typical 95% specification for the dihydrochloride salt form (CAS 1949836-82-1) . This 3% absolute purity differential can be meaningful in multistep syntheses where impurity accumulation affects downstream yield and purification burden. Positional analog CAS 1823582-57-5 (3-pyridinyl methanamine) is also available at 97% purity , demonstrating that the target compound's 98% specification represents a marginal but quantifiable purity advantage.

Quality Control Procurement Specification HPLC Purity

Reported Kinase Selectivity in JAK2 Scaffolds: Class-Level Inference for 4-Pyridinyl Methanamine Orientation

Crystallographic evidence demonstrates that the 1-methyl-1H-pyrazol-4-yl moiety, when incorporated into quinazoline and pyrazolopyridine scaffolds, engages the JAK2 ATP-binding pocket with high complementarity (PDB: 7Q7I) [1]. Separately, a 2023 Journal of Medicinal Chemistry publication (cited via Kuujia database) reported that compounds incorporating the 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl scaffold demonstrated 40-fold selectivity for JAK2 over JAK1 when elaborated into Type II inhibitors [2]. While this selectivity data derives from elaborated final compounds rather than the building block itself, it establishes class-level precedent that the 2-(pyrazol-4-yl)pyridin-4-yl orientation is permissive for achieving JAK2 selectivity, a property that may not translate to 3-pyridinyl or pyrazole-methanamine scaffold analogs without additional optimization.

JAK2 Inhibition Kinase Selectivity Type II Inhibitor

High-Value Application Scenarios for (2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine Procurement


Type II JAK2 Kinase Inhibitor Lead Optimization

The 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl methanamine scaffold provides a validated entry point for constructing Type II JAK2 inhibitors. As demonstrated by class-level evidence, elaborated compounds incorporating this scaffold achieve 40-fold selectivity for JAK2 over JAK1 [1]. The free pyridine nitrogen and 4-position methanamine vector enable extension into the allosteric back pocket characteristic of Type II inhibitors. Procurement of the high-purity free base (98%, CAS 1823582-64-4) supports direct amide coupling without additional neutralization steps.

CK1δ/CK1ε Circadian Rhythm Modulator Development

The 2-(pyrazol-4-yl)pyridine substructure is crystallographically validated in CK1δ inhibitor co-crystal structures (PDB: 4KB8), demonstrating productive hinge-binding interactions [1]. The target compound's 4-pyridinyl methanamine orientation aligns with solvent-exposed vector requirements for CK1δ-selective inhibitor design. The N1-methyl group on the pyrazole provides balanced lipophilicity for potential CNS penetration, relevant to circadian rhythm and sleep disorder applications.

FLT3-ITD Resistant Mutant Inhibitor Scaffold Elaboration

The 1-methyl-1H-pyrazol-4-yl pharmacophore is a critical recognition element in potent FLT3-ITD inhibitors, including those active against secondary mutants FLT3-ITD/D835Y and FLT3-ITD/F691L [1]. The target compound provides the core pyrazolyl-pyridinyl architecture with a synthetically accessible primary amine for rapid library synthesis via amide coupling or reductive amination. The free base form (CAS 1823582-64-4) is preferred for direct use in parallel synthesis workflows.

CDK8/CDK19 Chemical Probe Synthesis

The 1-methyl-1H-pyrazol-4-yl moiety is a key structural component of clinical-stage CDK8/CDK19 inhibitors (e.g., CCT251545) with reported Wnt signaling IC50 of 5 nM and >100-fold selectivity over 291 other kinases [1]. The target compound offers a modular building block for exploring structure-activity relationships around the pyridine linker region, with the 4-position methanamine providing a handle for introducing diverse substituents. The 98% purity specification supports reproducible SAR studies with minimal impurity interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.